molecular formula C5H6BrNOS B2751779 (2-Bromo-4-methylthiazol-5-yl)methanol CAS No. 933782-03-7

(2-Bromo-4-methylthiazol-5-yl)methanol

Cat. No. B2751779
M. Wt: 208.07
InChI Key: XLVPVZKGRKXLIA-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of ethyl 2-bromo-4-methylthiazole-5-carboxylate (7 g, 28 mmol) in EtOH (120 mL) and H2O (20 mL) was added portion-wise NaBH4 (3.2 g, 84 mmol). After the addition, the mixture was stirred at room temperature overnight. TLC (petroleum ether/EtOAc=5:1) showed the reaction was complete. The reaction mixture was carefully concentrated in vacuum. The residue was separated between EtOAc (50 mL) and H2O (50 mL). The inorganic layer was extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuum to give the title compound as a colorless oil (3.8 g, 65%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:8](OCC)=[O:9])=[C:5]([CH3:7])[N:6]=1.[BH4-].[Na+]>CCO.O>[Br:1][C:2]1[S:3][C:4]([CH2:8][OH:9])=[C:5]([CH3:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
3.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was carefully concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was separated between EtOAc (50 mL) and H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The inorganic layer was extracted with EtOAc (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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